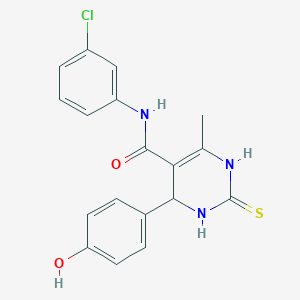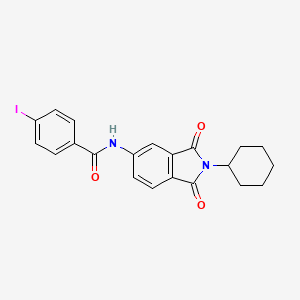![molecular formula C22H23NO4 B5233206 2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid, commonly known as BBPAP, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BBPAP belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of BBPAP is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase/Akt pathway. BBPAP also interacts with various enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
BBPAP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBPAP can scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress. BBPAP has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders, such as Alzheimer's disease.
In vivo studies have shown that BBPAP can reduce inflammation and oxidative stress in animal models of various diseases, such as arthritis, colitis, and diabetes. BBPAP has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BBPAP has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed using various analytical techniques. BBPAP has also been shown to have low toxicity and high stability, making it suitable for long-term experiments.
However, BBPAP also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. BBPAP also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
BBPAP has several potential future directions for research. One area of research is the development of novel anti-inflammatory drugs based on BBPAP. Another area of research is the development of novel anticancer drugs based on BBPAP. BBPAP can also be modified to improve its solubility and bioavailability, making it more effective in vivo. Finally, BBPAP can be used as a lead compound for the development of novel drugs for various diseases, such as neurological disorders and autoimmune diseases.
Synthesemethoden
BBPAP can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-butoxybenzoyl chloride with 3-phenyl-1-propen-1-one in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is then subjected to a reaction with hydrazine hydrate to obtain BBPAP in high yields. The purity of the synthesized compound can be confirmed using various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
BBPAP has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its anti-inflammatory activity. BBPAP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This makes it a potential candidate for the development of novel anti-inflammatory drugs.
Another area of research is BBPAP's anticancer activity. Studies have shown that BBPAP can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer. This makes it a potential candidate for the development of novel anticancer drugs.
Eigenschaften
IUPAC Name |
(2E,4E)-2-[(4-butoxybenzoyl)amino]-5-phenylpenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-16-27-19-14-12-18(13-15-19)21(24)23-20(22(25)26)11-7-10-17-8-5-4-6-9-17/h4-15H,2-3,16H2,1H3,(H,23,24)(H,25,26)/b10-7+,20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRZOGKHUBBHG-OZNFINNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)